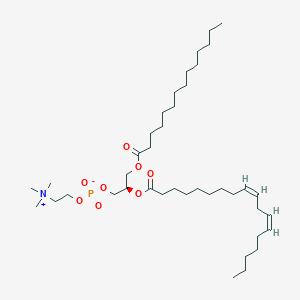
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. The structure of this compound includes a glycerol backbone, two fatty acid chains, and a phosphocholine head group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine typically involves the esterification of glycerol with tetradecanoic acid and (9Z,12Z)-octadecadienoic acid. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The phosphocholine group is then introduced through a phosphorylation reaction using reagents like phosphatidylcholine.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, including the use of genetically modified microorganisms that can produce the desired lipid through fermentation processes. These methods are advantageous due to their efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphocholine head group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents such as phosphoric acid or phosphatidylcholine derivatives.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Hydroxylated lipids.
Substitution: Various phospholipid derivatives with different head groups.
Applications De Recherche Scientifique
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and nutraceuticals.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various proteins and receptors, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors that regulate cellular processes such as apoptosis, inflammation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-myo-inositol)
Uniqueness
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. This combination imparts distinct biophysical properties, such as specific interactions with proteins and other lipids, which are crucial for its biological functions.
Propriétés
Numéro CAS |
92345-33-0 |
|---|---|
Formule moléculaire |
C₄₀H₇₆NO₈P |
Poids moléculaire |
730 g/mol |
Nom IUPAC |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1 |
Clé InChI |
IWXJKHSPEQSQMD-GMGFYYQASA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Synonymes |
(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















